(1Z)-1-{(2E)-[(1-methyl-1H-imidazol-2-yl)methylidene]hydrazinylidene}-1,2-dihydrophthalazine
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Overview
Description
1-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYLENE]HYDRAZONO}-1,2-DIHYDROPHTHALAZINE is a complex organic compound that features both imidazole and phthalazine moieties. Imidazole is a five-membered heterocyclic ring containing nitrogen atoms, known for its broad range of chemical and biological properties . Phthalazine is a bicyclic compound with nitrogen atoms in its structure, often used in medicinal chemistry.
Preparation Methods
The synthesis of 1-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYLENE]HYDRAZONO}-1,2-DIHYDROPHTHALAZINE involves multiple steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions . The phthalazine moiety can be introduced through a condensation reaction with hydrazine derivatives. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYLENE]HYDRAZONO}-1,2-DIHYDROPHTHALAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYLENE]HYDRAZONO}-1,2-DIHYDROPHTHALAZINE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYLENE]HYDRAZONO}-1,2-DIHYDROPHTHALAZINE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
1-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYLENE]HYDRAZONO}-1,2-DIHYDROPHTHALAZINE is unique due to its combined imidazole and phthalazine structures. Similar compounds include:
1-Methyl-1H-imidazole: Known for its antimicrobial properties.
Phthalazine derivatives: Used in medicinal chemistry for their therapeutic potential
This compound stands out due to its dual functionality, offering a wide range of applications in various fields.
Properties
Molecular Formula |
C13H12N6 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-[(E)-(1-methylimidazol-2-yl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C13H12N6/c1-19-7-6-14-12(19)9-16-18-13-11-5-3-2-4-10(11)8-15-17-13/h2-9H,1H3,(H,17,18)/b16-9+ |
InChI Key |
MZQDLMWIIZZIRR-CXUHLZMHSA-N |
Isomeric SMILES |
CN1C=CN=C1/C=N/NC2=NN=CC3=CC=CC=C32 |
Canonical SMILES |
CN1C=CN=C1C=NNC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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